molecular formula C10H16Cl2FN3 B13499312 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride

Katalognummer: B13499312
Molekulargewicht: 268.16 g/mol
InChI-Schlüssel: NGJPOPMJXVNCBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine and piperidine moieties in its structure suggests that it may exhibit unique biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of alkylated compounds.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride involves binding to specific molecular targets. For instance, it may intercalate with DNA, disrupting its function and leading to cell death . The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of both fluorine and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C10H16Cl2FN3

Molekulargewicht

268.16 g/mol

IUPAC-Name

5-fluoro-2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C10H14FN3.2ClH/c1-7-13-6-9(11)10(14-7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3;2*1H

InChI-Schlüssel

NGJPOPMJXVNCBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=N1)C2CCNCC2)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.